molecular formula C10H11N5O3 B14003197 Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate CAS No. 67176-04-9

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate

Cat. No.: B14003197
CAS No.: 67176-04-9
M. Wt: 249.23 g/mol
InChI Key: CAGGYGVFRDZPJM-UHFFFAOYSA-N
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Description

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate is a heterocyclic compound that contains a pyridine ring and a triazole ring

Preparation Methods

The synthesis of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate typically involves the reaction of ethyl carbamate with a suitable pyridine and triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of pyridine and triazole rings, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

67176-04-9

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

ethyl N-(5-oxo-1-pyridin-2-yl-4H-1,2,4-triazol-3-yl)carbamate

InChI

InChI=1S/C10H11N5O3/c1-2-18-10(17)13-8-12-9(16)15(14-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,12,13,14,16,17)

InChI Key

CAGGYGVFRDZPJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN(C(=O)N1)C2=CC=CC=N2

Origin of Product

United States

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